2-Bromo-1-(2-methyloxan-2-yl)ethanone
Description
2-Bromo-1-(2-methyloxan-2-yl)ethanone is a brominated ketone featuring a 2-methyltetrahydropyran (oxane) substituent. This compound is structurally characterized by a reactive α-bromo carbonyl group and a sterically hindered tetrahydropyran ring, which may influence its reactivity, stability, and applications in organic synthesis.
Properties
CAS No. |
102124-62-9 |
|---|---|
Molecular Formula |
C8H13BrO2 |
Molecular Weight |
221.09 g/mol |
IUPAC Name |
2-bromo-1-(2-methyloxan-2-yl)ethanone |
InChI |
InChI=1S/C8H13BrO2/c1-8(7(10)6-9)4-2-3-5-11-8/h2-6H2,1H3 |
InChI Key |
LFTZYFAAORAAFO-UHFFFAOYSA-N |
SMILES |
CC1(CCCCO1)C(=O)CBr |
Canonical SMILES |
CC1(CCCCO1)C(=O)CBr |
Synonyms |
Ethanone, 2-bromo-1-(tetrahydro-2-methyl-2H-pyran-2-yl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to the broader class of 2-bromo-1-substituted ethanones, which share a reactive α-bromo carbonyl moiety. Key analogs include:
Physicochemical Properties
- Melting Points: Aromatic bromo-ethanones exhibit higher melting points (e.g., 128°C for 2-Bromo-1-(2,4-dihydroxyphenyl)ethanone ) compared to aliphatic derivatives due to stronger intermolecular forces. The target compound’s melting point is expected to be lower due to the flexible oxane ring.
- Solubility : Hydroxyl or methoxy groups in aromatic analogs improve water solubility , whereas the hydrophobic oxane substituent may render the target compound more soluble in organic solvents.
- Stability: Bromo-ethanones with electron-withdrawing groups (e.g., nitro) are less stable than those with electron-donating groups (e.g., methoxy) . The oxane ring’s inductive effects could moderate the carbonyl’s electrophilicity.
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